molecular formula C14H12F2 B14401835 2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenyl CAS No. 88229-81-6

2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenyl

Cat. No.: B14401835
CAS No.: 88229-81-6
M. Wt: 218.24 g/mol
InChI Key: QVZLSZQQMPIGCE-UHFFFAOYSA-N
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Description

2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two fluorine atoms and two methyl groups on the biphenyl scaffold. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in synthetic organic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for synthesizing biphenyl derivatives .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale coupling reactions using transition metal catalysts. The Suzuki–Miyaura coupling is one of the most widely used methods due to its efficiency and scalability . The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate .

Mechanism of Action

The mechanism of action of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine and methyl groups, which can influence its chemical reactivity and physical properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups can lead to unique reactivity patterns compared to other biphenyl derivatives .

Properties

CAS No.

88229-81-6

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

1-fluoro-2-(2-fluoro-5-methylphenyl)-4-methylbenzene

InChI

InChI=1S/C14H12F2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3

InChI Key

QVZLSZQQMPIGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C)F

Origin of Product

United States

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